molecular formula C17H19NO2S B11074647 3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide

3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide

Cat. No.: B11074647
M. Wt: 301.4 g/mol
InChI Key: VUEBOYHNKKZZHN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide: is an organic compound that belongs to the class of aromatic thioamides It is characterized by the presence of methoxy groups on the benzene ring and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a thionating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

3,4-dimethoxybenzaldehyde+4-methylbenzylamine+thionating agentThis compound\text{3,4-dimethoxybenzaldehyde} + \text{4-methylbenzylamine} + \text{thionating agent} \rightarrow \text{this compound} 3,4-dimethoxybenzaldehyde+4-methylbenzylamine+thionating agent→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide is primarily related to its ability to interact with biological molecules through its thioamide and methoxy groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The molecular targets and pathways involved may include enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

    3,4-dimethoxybenzylamine: Similar structure but lacks the thioamide group.

    4-methylbenzylamine: Similar structure but lacks the methoxy groups and thioamide group.

    3,4-dimethoxybenzaldehyde: Similar structure but lacks the amine and thioamide groups.

Uniqueness:

  • The presence of both methoxy groups and a thioamide group in 3,4-dimethoxy-N-(4-methylbenzyl)benzenecarbothioamide makes it unique compared to the similar compounds listed above. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenecarbothioamide

InChI

InChI=1S/C17H19NO2S/c1-12-4-6-13(7-5-12)11-18-17(21)14-8-9-15(19-2)16(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,21)

InChI Key

VUEBOYHNKKZZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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